![molecular formula C17H12O5 B7792265 [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B7792265.png)
[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-oxo-2H-chromene-3-carboxylic acid and 4-hydroxyphenoxyacetic acid.
Esterification: The carboxylic acid group of 2-oxo-2H-chromene-3-carboxylic acid is esterified with the hydroxyl group of 4-hydroxyphenoxyacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Cyclization: The ester undergoes cyclization under acidic or basic conditions to form the chromenone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the chromenone moiety.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Chromene derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties, and this compound is no exception. It is investigated for its potential to modulate biological pathways and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It is studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can bind to receptors involved in inflammation, reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
(2-Oxo-2H-chromen-3-yl)acetic acid: Similar structure but lacks the phenoxy group.
Coumarin-3-acetic acid: Similar chromenone moiety but different substituents.
(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar structure with different alkyl substituents.
Uniqueness
What sets [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid apart from similar compounds is its unique combination of the chromenone moiety and the phenoxyacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects highlight its significance in scientific research and industry.
Propiedades
IUPAC Name |
2-[4-(2-oxochromen-3-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-13-7-5-11(6-8-13)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVIPQEVOQLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
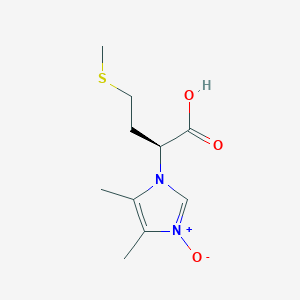


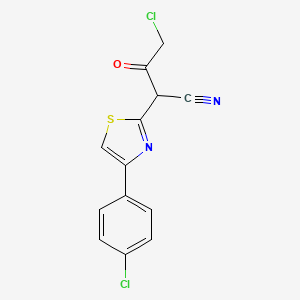
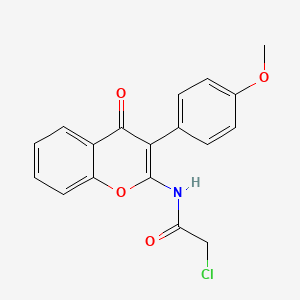
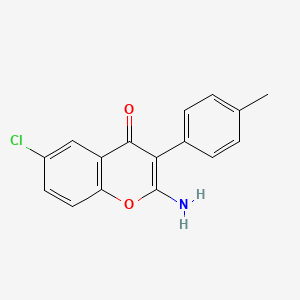
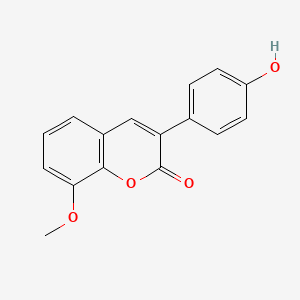
![7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B7792253.png)
![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B7792258.png)
![2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B7792272.png)
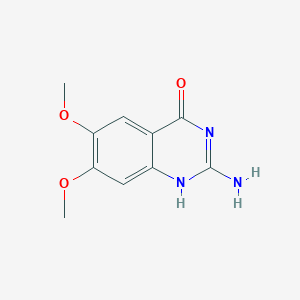
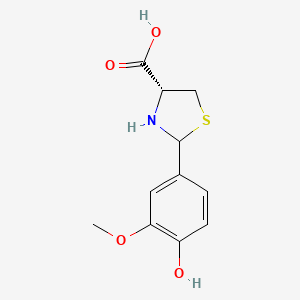
![(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7792284.png)
![2-amino-4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3-thiazole-5-carboxamide](/img/structure/B7792303.png)
